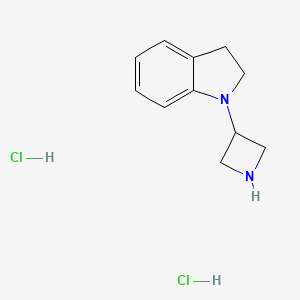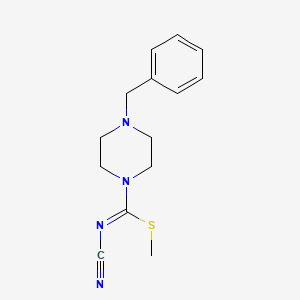
1-(アゼチジン-3-イル)-2,3-ジヒドロインドール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring fused to a dihydroindole structure, making it a unique and interesting molecule for various scientific research applications. The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride ions.
科学的研究の応用
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is the tubulin protein . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division. Compounds that interact with tubulin can disrupt cell division, making them potential candidates for cancer treatment .
Mode of Action
This compound interacts with its target by binding to the colchicine-binding site on tubulin . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, the cell cycle is arrested, preventing the cell from dividing .
Biochemical Pathways
The compound’s action primarily affects the cell cycle pathway . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest in the G2/M phase and ultimately results in cellular apoptosis .
Pharmacokinetics
Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. This strategy is often used to improve the bioavailability of a drug .
Result of Action
The primary result of the compound’s action is the induction of cellular apoptosis , or programmed cell death . By disrupting the cell cycle, the compound prevents cells from dividing. This is particularly significant in the context of cancer cells, which divide uncontrollably .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-2,3-dihydroindole typically involves the formation of the azetidine ring followed by its fusion with the dihydroindole structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. A green and facile synthesis method has been developed for similar azetidine derivatives, which employs commercially available starting materials and environmentally friendly reagents . This method can be adapted for the large-scale production of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride.
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring and dihydroindole structure can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various heterocyclic compounds.
Dihydroindole: A reduced form of indole that is used in the synthesis of various bioactive molecules.
Oxetane: A four-membered oxygen-containing ring that is structurally similar to azetidine.
Uniqueness
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is unique due to its combination of the azetidine ring and dihydroindole structure. This fusion imparts distinct chemical and biological properties that are not observed in the individual components. The dihydrochloride form further enhances its stability and solubility, making it suitable for various applications.
特性
IUPAC Name |
1-(azetidin-3-yl)-2,3-dihydroindole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10;;/h1-4,10,12H,5-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXXVBWYVPDACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)

![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)
![2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid](/img/structure/B2413640.png)
![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)


![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)

